N-Isobutyryl-D-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

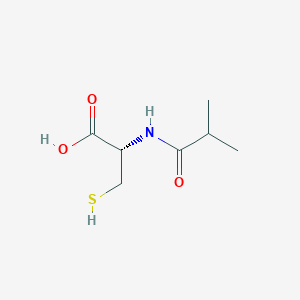

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBQXMAXLAHHTK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357425 | |

| Record name | N-Isobutyryl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124529-07-3 | |

| Record name | N-Isobutyryl-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Isobutyryl-D-cysteine: A Technical Guide to its Core Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutyryl-D-cysteine (NIBC) is a chiral derivative of the amino acid D-cysteine. While structurally related to biologically significant molecules such as N-acetylcysteine and D-cysteine, current research predominantly utilizes this compound as a specialized chemical reagent in materials science and analytical chemistry, rather than for its direct biological or pharmacological effects. This technical guide provides an in-depth overview of the primary research applications of this compound, focusing on its role in the synthesis of chiral gold nanoparticles and as a chiral derivatizing agent for the enantiomeric separation of amino acids. This document summarizes key quantitative data, details experimental protocols, and visualizes workflows to support researchers in these fields.

Core Research Applications

The scientific literature highlights two primary areas of research where this compound is employed:

-

Chiral Ligand for Gold Nanoparticle Synthesis: this compound is used as a capping agent to create stable, water-soluble gold nanoparticles with distinct chiroptical properties. These chiral nanoparticles are of interest for their potential applications in catalysis, sensing, and photonics.

-

Chiral Derivatizing Agent: In analytical chemistry, this compound is used in conjunction with o-phthalaldehyde (B127526) (OPA) for the pre-column derivatization of amino acids. This process forms diastereomeric derivatives that can be separated and quantified using reverse-phase high-performance liquid chromatography (HPLC), enabling the analysis of amino acid enantiomers in various samples.

Extensive literature searches did not yield significant evidence of this compound being used for its direct biological activity, mechanism of action in a biological context, or involvement in cellular signaling pathways. Research into the biological effects of related compounds, such as D-cysteine, suggests potential roles in neurotransmission and cellular signaling; however, these findings have not been directly translated to this compound.

Data Presentation: Synthesis of Chiral Gold Nanoparticles

The following table summarizes the key quantitative parameters for the synthesis of gold nanoparticles capped with this compound.

| Parameter | Value | Unit | Reference |

| Reactants | |||

| Tetrachloroauric acid (HAuCl₄) | 400 | mg | [1] |

| This compound | 777 | mg | [1] |

| Sodium borohydride (B1222165) (NaBH₄) | 2.13 | mol L⁻¹ | [1] |

| Solvents | |||

| Methanol/Acetic acid | 6:1 (v/v) | - | [1] |

| Water (for NaBH₄) | 70 | mL | [1] |

| Reaction Conditions | |||

| Polymer formation time | 30 | min | [1] |

| Reduction reaction time | 90 | min | [1] |

| Product Characteristics | |||

| Mean particle size | < 2 | nm | [1] |

Experimental Protocols

Preparation of this compound Protected Gold Nanoparticles

This protocol describes the synthesis of chiral gold nanoparticles with a mean particle size of less than 2 nm.[1]

Materials:

-

Tetrachloroauric acid (HAuCl₄)

-

This compound

-

Methanol

-

Acetic acid

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

0.2 µm PTFE membrane filter

Procedure:

-

Solution Preparation: Dissolve 400 mg of tetrachloroauric acid and 777 mg of this compound in 200 mL of a methanol/acetic acid solution (6:1 v/v).

-

Polymer Formation: Stir the solution vigorously. The solution will initially turn red and then form a cloudy white suspension, indicating the formation of a Au(I)-N-Isobutyryl-D-cysteine polymer. Allow this reaction to proceed for 30 minutes.

-

Reduction: Slowly add a freshly prepared aqueous solution of NaBH₄ (70 mL, 2.13 mol L⁻¹) to the polymer suspension under vigorous stirring.

-

Reaction Completion: Allow the mixture to react for 90 minutes. The solution will turn dark, indicating the formation of gold nanoparticles.

-

Filtration: Filter the resulting solution using a 0.2 µm PTFE membrane to remove any insoluble material.

-

Purification:

-

Evaporate the solvent under vacuum at a temperature below 40°C until the solution is nearly dry.

-

Precipitate the nanoparticles by adding a large excess of ethanol.

-

Filter the precipitated nanoparticles using a 0.2 µm PTFE membrane. Repeat the precipitation and filtration steps several times to ensure purity.

-

Chiral Derivatization of Amino Acids for HPLC Analysis

This protocol outlines the pre-column derivatization of amino acids with o-phthalaldehyde (OPA) and this compound for enantiomeric separation by HPLC.

Materials:

-

Amino acid standard or sample

-

o-Phthalaldehyde (OPA) reagent (e.g., 10 mg/mL in methanol)

-

This compound (NIBC) solution (e.g., 10 mg/mL in methanol)

-

Borate (B1201080) buffer (e.g., 0.1 M, pH 10.0)

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

Procedure:

-

Reagent Preparation: Prepare fresh solutions of OPA and NIBC in methanol. Prepare the borate buffer and adjust the pH.

-

Derivatization Reaction:

-

In a sample vial, mix the amino acid sample with the borate buffer.

-

Add the OPA and NIBC solutions to the vial. The reaction to form the fluorescent diastereomeric derivatives is rapid and typically occurs at room temperature.

-

The exact volumetric ratios may need optimization, but a common starting point is a 1:2:1 ratio of sample to derivatizing reagent (OPA/NIBC mixture) to buffer.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the diastereomers on a C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer).

-

Detect the separated derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm) or a UV detector.

-

Mandatory Visualizations

References

An In-depth Technical Guide to the Synthesis and Purification of N-Isobutyryl-D-cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of N-Isobutyryl-D-cysteine, a chiral molecule often utilized as a derivatizing agent in analytical chemistry. The following sections detail the experimental protocols, present key quantitative data, and illustrate the procedural workflows.

Synthesis of this compound

The synthesis of this compound is achieved through the N-acylation of D-cysteine using isobutyric anhydride (B1165640). The reaction is carried out in a mixed solvent system, and the product is isolated and purified by extraction and recrystallization. A detailed protocol, adapted from a patented synthesis for the L-enantiomer, is provided below[1]. The patent asserts that the procedure is directly applicable to the D-enantiomer, yielding a product with identical physical data, with the exception of the opposite sign of optical rotation[1][2].

Experimental Protocol: Synthesis

-

Reaction Setup: In a suitable reaction vessel, prepare a suspension of 35.2 g (0.20 mol) of D-cysteine hydrochloride monohydrate in 100 ml of a solvent mixture composed of 80% tetrahydrofuran (B95107) (THF) and 20% water.

-

Neutralization: Stir the suspension under a nitrogen atmosphere at room temperature and add 44.0 g (0.40 mol) of sodium isobutyrate. This will result in a white slurry.

-

Acylation: Cool the reaction mixture to 0-5°C using an ice bath. While maintaining the nitrogen atmosphere, add 35 ml (0.21 mol) of isobutyric anhydride dropwise.

-

Reaction Progression: Stir the resulting mobile suspension for 6 hours at room temperature, then allow it to stand overnight.

-

Reaction Completion: Heat the reaction mixture under reflux for 4 hours to ensure the reaction goes to completion.

-

Acidification: Cool the reaction mixture in an ice bath and add 18 ml of concentrated hydrochloric acid.

-

Initial Isolation: Evaporate the organic phase (THF) to yield a colorless oil.

Quantitative Data: Synthesis

| Parameter | Value | Reference |

| Starting Material | D-cysteine hydrochloride monohydrate | [1] |

| Molar Amount of Starting Material | 0.20 mol | [1] |

| Acylating Agent | Isobutyric anhydride | [1] |

| Molar Amount of Acylating Agent | 0.21 mol | [1] |

| Base | Sodium isobutyrate | [1] |

| Molar Amount of Base | 0.40 mol | [1] |

| Solvent | Tetrahydrofuran / Water | [1] |

| Reaction Temperature | 0-5°C (addition), Room Temp, Reflux | [1] |

| Reaction Time | 6 hours (RT), Overnight, 4 hours (Reflux) | [1] |

Synthesis Workflow Diagram

Purification of this compound

The crude product obtained from the synthesis is an oil that requires purification to remove unreacted starting materials, by-products, and residual solvents. The purification process involves washing with a non-polar solvent, followed by extraction with a more polar solvent, and finally recrystallization to obtain the pure, solid product.

Experimental Protocol: Purification

-

Washing: Wash the crude oil obtained from the synthesis with hexane (B92381) to remove non-polar impurities.

-

Extraction: Treat the hexane-washed oil with diethyl ether. This step will induce the precipitation of the product as a white solid.

-

Isolation: Collect the white solid by filtration.

-

Recrystallization: Recrystallize the solid product from butyl acetate (B1210297) to achieve high purity.

Quantitative Data: Purification and Product Characterization

| Parameter | Value | Reference |

| Purification Method | Washing, Extraction, Recrystallization | [1] |

| Washing Solvent | Hexane | [1] |

| Extraction/Precipitation Solvent | Diethyl ether | [1] |

| Recrystallization Solvent | Butyl acetate | [1] |

| Final Product Form | White solid | [1] |

| Yield | 12.9 g (33.7% based on D-cysteine HCl·H₂O) | [1] |

| Melting Point (L-enantiomer) | 103-104°C | [1] |

| Optical Rotation [α]D²⁵ (c=5.0, H₂O) | -23.4° | [1][2] |

| Purity (Commercial) | ≥97.0% | |

| Optical Purity (Commercial) | Enantiomeric ratio: ≥99.5:0.5 (HPLC) |

Note on Yield Calculation: Theoretical yield of this compound from 0.20 mol of starting material is 38.25 g. The reported yield of 12.9 g for the L-enantiomer corresponds to a 33.7% yield.

Purification Workflow Diagram

Conclusion

This technical guide outlines a robust and reproducible method for the synthesis and purification of this compound. The provided protocols and data, derived from established patent literature, offer a solid foundation for researchers requiring this chiral compound for their work. The synthesis involves a straightforward N-acylation, and the purification relies on standard laboratory techniques to yield a product of sufficient purity for most applications, including its use as a chiral derivatizing agent for the analysis of amino acid enantiomers.

References

Unraveling Enantioselectivity: The Core Mechanism of N-Isobutyryl-D-cysteine in Chiral Separation

A Technical Guide for Researchers and Drug Development Professionals

The precise separation of enantiomers, mirror-image isomers of chiral molecules, is a critical challenge in the pharmaceutical industry. The biological activity of a drug can be highly dependent on its stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic. N-Isobutyryl-D-cysteine has emerged as a versatile and effective chiral selector for the resolution of racemates. This in-depth technical guide elucidates the core mechanisms by which this compound achieves chiral recognition and separation, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its application.

Core Principles of Chiral Recognition

The fundamental principle behind the chiral separating power of this compound lies in its ability to form transient diastereomeric complexes with the enantiomers of an analyte. Since diastereomers have different physical and chemical properties, they can be separated using various analytical techniques, most notably chromatography. The stability of these diastereomeric complexes differs, leading to differential retention times and, consequently, separation. The key molecular interactions governing this chiral recognition are a combination of:

-

Three-Point Interaction Model: For effective chiral recognition, a minimum of three points of interaction between the chiral selector and at least one of the enantiomers is generally required. In the case of this compound, these interactions can involve hydrogen bonding, steric hindrance, and dipole-dipole forces.

-

Steric Hindrance: The bulky isobutyryl group on the nitrogen atom of the D-cysteine backbone creates a rigid and sterically defined chiral environment. This steric hindrance plays a crucial role in how the two enantiomers of an analyte can approach and interact with the chiral selector. One enantiomer will fit more favorably into the chiral cavity created by the this compound, leading to a more stable complex.

-

Hydrogen Bonding: The carboxylic acid and amide functionalities of this compound are capable of forming hydrogen bonds with suitable functional groups on the analyte molecules. The specific spatial arrangement of these groups in the D-configuration dictates the preferential hydrogen bonding with one enantiomer over the other.

Applications and Specific Mechanisms

This compound can be employed in several modalities for chiral separation, each with a nuanced mechanism of action.

Chiral Derivatizing Agent

In this approach, this compound is reacted with the racemic analyte to form a pair of diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase. This technique is particularly useful for the separation of amino acids.[1][2][3]

Mechanism: The primary amine of an amino acid analyte reacts with o-phthalaldehyde (B127526) (OPA) and this compound to form fluorescent, diastereomeric isoindole derivatives. The chiral center of the this compound and the chiral center of the amino acid are now part of a single, larger molecule. The different spatial arrangements of the substituents around the two chiral centers in the resulting diastereomers lead to differences in their interaction with the stationary phase, allowing for their separation.

Experimental Protocol: Chiral Derivatization of Amino Acids with OPA/N-Isobutyryl-D-cysteine

-

Reagent Preparation:

-

Borate (B1201080) Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 9.6 with sodium hydroxide.

-

Derivatization Reagent: Dissolve 25 mg of o-phthalaldehyde (OPA) and 30 mg of this compound in 1 ml of methanol. This solution should be prepared fresh daily.[1]

-

-

Derivatization Procedure:

-

To 100 µL of the amino acid sample solution, add 400 µL of the borate buffer and 500 µL of the derivatization reagent.[1]

-

Vortex the mixture for 1-2 minutes at room temperature. The reaction is rapid.

-

The resulting fluorescent diastereomeric derivatives are now ready for injection onto an HPLC system with a suitable C18 column and fluorescence detection (Excitation: 340 nm, Emission: 450 nm).

-

Chiral Selector in Ligand-Exchange Chromatography

This compound and other cysteine derivatives can be coated onto a solid support to create a chiral stationary phase (CSP) for ligand-exchange chromatography (CLEC).[4][5][6]

Mechanism: In CLEC, a metal ion, typically copper(II), is added to the mobile phase. This metal ion forms coordination complexes with both the chiral selector (this compound on the stationary phase) and the analyte enantiomers in the mobile phase. This results in the formation of transient diastereomeric ternary complexes. The enantiomer that forms the more stable ternary complex with the chiral selector and the metal ion will be retained longer on the column, thus achieving separation. The stability of these complexes is influenced by the chelation of the analyte with the copper ion and the steric fit of the analyte's substituents with the chiral selector.

Experimental Protocol: Chiral Ligand-Exchange Chromatography

-

CSP Preparation (Coating Method):

-

A conventional octadecylsilica (ODS) or C18 column is flushed with a solution of the chiral selector, such as S-trityl-(R)-cysteine (a related cysteine derivative), to dynamically coat the surface.[6]

-

-

Mobile Phase Preparation:

-

The mobile phase typically consists of an aqueous solution containing a copper(II) salt, such as copper(II) sulfate, at a concentration of around 1.0 mM.[5] The pH of the mobile phase is a critical parameter and needs to be optimized for the specific analyte.

-

-

Chromatographic Conditions:

-

The separation is performed isocratically at a controlled temperature.

-

Detection can be achieved using UV-Vis or other suitable detectors.

-

Chiral Ligand on Nanoparticles

N-Isobutyryl-cysteine enantiomers have been used to create chiral gold and silver nanoparticles.[7][8][9] These chiral nanoparticles can then be used for the enantioselective recognition of other molecules.

Mechanism: this compound chemisorbs onto the surface of gold or silver nanoparticles through the thiol group. It is proposed that the carboxylate group also interacts with the metal surface, leading to a two-point interaction.[9] This interaction, combined with the specific conformation of the adsorbed this compound, creates a "chiral footprint" on the nanoparticle surface.[7][9] This chiral surface can then interact differently with the enantiomers of an analyte, leading to enantioselective recognition, which can be detected by changes in the nanoparticles' optical properties, such as circular dichroism.[7][8][10] The chiral recognition is driven by the complementary interactions (e.g., hydrogen bonding, steric fit) between the analyte and the ordered layer of this compound on the nanoparticle surface.

Experimental Protocol: Preparation of Chiral Gold Nanoparticles

-

Synthesis of Gold Nanoparticles:

-

Dissolve 400 mg of tetrachloroauric acid (1.0 mmol) and 777 mg of this compound (4.0 mmol) in 200 mL of a methanol/acetic acid solution (6:1 v/v).[11]

-

After 30 minutes, reduce the resulting Au(I)-thiol polymer by the slow addition of a freshly prepared aqueous sodium borohydride (B1222165) solution (70 mL, 2.13 M) under vigorous stirring.[11]

-

Allow the reaction to proceed for 90 minutes.[11]

-

-

Purification:

-

Filter the dark solution to remove insoluble material.

-

Evaporate the solvent under vacuum.

-

Precipitate the nanoparticles multiple times with an excess of ethanol (B145695) and filter.[11]

-

Quantitative Data Summary

The following table summarizes representative quantitative data for chiral separations involving N-acyl-cysteine derivatives. It is important to note that specific separation factors (α) and resolution values (Rs) are highly dependent on the analyte, chromatographic conditions, and the specific N-acyl-cysteine derivative used.

| Application | Chiral Selector/Derivatizing Agent | Analyte Class | Typical Separation Factor (α) | Typical Resolution (Rs) | Reference(s) |

| Chiral Derivatization | N-Isobutyryl-L-cysteine + OPA | Amino Acids | 1.1 - 2.5 | > 1.5 | [1] |

| Ligand-Exchange Chrom. | S-trityl-(R)-cysteine | Amino Acids | up to 5.71 | up to 12.09 | [5][6] |

| Chiral Nanoparticle Recog. | N-Isobutyryl-cysteine on AuNPs | Chiral Molecules | N/A (detection via CD) | N/A | [7] |

Visualizing the Mechanisms

To further illustrate the core concepts of chiral recognition by this compound, the following diagrams are provided.

Caption: Workflow for chiral separation via derivatization.

Caption: Mechanism of chiral ligand-exchange chromatography.

Caption: Chiral recognition by a functionalized nanoparticle.

Conclusion

This compound is a powerful tool in the field of chiral separation, offering versatility through its application as a derivatizing agent, a component of chiral stationary phases, and as a chiral ligand on nanoparticles. The underlying mechanism of action is rooted in the formation of transient diastereomeric complexes, governed by a combination of steric hindrance from the isobutyryl group and specific intermolecular interactions such as hydrogen bonding. A thorough understanding of these core principles and experimental considerations is paramount for the successful development of robust and efficient enantioseparation methods in pharmaceutical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

- 3. N-异丁酰基-L-巯基丙氨酸 derivatization grade (chiral), LiChropur™, ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Cysteine-based chiral selectors for the ligand-exchange separation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. S-trityl-(R)-cysteine, a powerful chiral selector for the analytical and preparative ligand-exchange chromatography of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral N-isobutyryl-cysteine protected gold nanoparticles: preparation, size selection, and optical activity in the UV-vis and infrared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uwec.edu [chem.uwec.edu]

- 9. researchgate.net [researchgate.net]

- 10. A Surface Mediated Supramolecular Chiral Phenomenon for Recognition of l- and d-Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

Biological Activity of N-Isobutyryl-D-cysteine: An Overview of Currently Available Information

For Researchers, Scientists, and Drug Development Professionals

This technical overview aims to summarize the current state of knowledge regarding N-Isobutyryl-D-cysteine, drawing context from related molecules where direct data is absent. It is important to note that the biological activities of related compounds, such as D-cysteine and N-acetyl-L-cysteine, are not directly transferable to this compound due to potential differences in stereochemistry and molecular structure influencing their interactions with biological systems.

Current Understanding of this compound

This compound is primarily documented as a chiral derivatizing agent used in analytical chemistry for the separation of amino acid enantiomers.[1][2][3] Its utility in this context is well-established, but this application does not provide insight into its potential pharmacological or physiological roles. The available product information from various suppliers consistently categorizes it as a biochemical reagent for research purposes.[4][5][6]

Insights from Related Cysteine Derivatives

To provide a broader context, it is useful to examine the known biological activities of structurally related cysteine compounds. These examples highlight the potential for modified cysteine molecules to exhibit significant biological effects, although they do not represent the activity of this compound itself.

D-cysteine:

Recent research has identified endogenous D-cysteine as a regulator of neural progenitor cell (NPC) dynamics in the mammalian brain.[7][8] It has been shown to reduce the proliferation of embryonic NPCs by approximately 50%.[7] This antiproliferative effect is mediated through the inhibition of the Akt signaling pathway, which in turn leads to the activation of the FoxO1 and FoxO3a transcription factors.[7][8] D-cysteine's ability to modulate this key signaling pathway underscores the potential for D-amino acids to have significant and specific biological roles.

N-acetyl-L-cysteine (NAC):

N-acetyl-L-cysteine (NAC) is a widely studied L-cysteine derivative with established clinical applications.[9][10] Its primary mechanisms of action include:

-

Mucolytic Agent: NAC's free sulfhydryl group can cleave disulfide bonds in mucoproteins, reducing the viscosity of mucus.[10]

-

Antioxidant and Glutathione (B108866) Precursor: NAC is deacetylated to L-cysteine, which is a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[10] By replenishing intracellular GSH stores, NAC helps to protect cells from oxidative damage.

-

Direct Antioxidant Activity: NAC can directly scavenge reactive oxygen species (ROS).[11]

-

Modulation of Inflammatory Pathways: NAC has been shown to influence inflammatory signaling cascades, such as the NF-κB pathway.[12]

Hypothetical Signaling Pathway Based on D-cysteine Activity

While no specific signaling pathways have been elucidated for this compound, a hypothetical pathway can be visualized based on the known activity of D-cysteine on neural progenitor cells. This is purely illustrative and is not based on experimental data for this compound.

Caption: Hypothetical signaling pathway for D-cysteine's antiproliferative effect.

Future Research Directions

The lack of data on the biological activity of this compound presents a clear opportunity for future research. Key areas for investigation would include:

-

In vitro cellular assays: Assessing the effects of this compound on cell viability, proliferation, and apoptosis in various cell lines.

-

Mechanism of action studies: Investigating its potential to modulate signaling pathways, act as an antioxidant, or influence enzymatic activity.

-

Pharmacokinetic studies: Determining its absorption, distribution, metabolism, and excretion profiles to understand its potential as a therapeutic agent.

-

Comparison with D-cysteine and N-isobutyryl-L-cysteine: Elucidating the specific contributions of the D-stereoisomer and the N-isobutyryl group to its biological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. N-Isobutyryl-D-cysteine_TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 124529-07-3|this compound|BLD Pharm [bldpharm.com]

- 7. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Endogenous D-cysteine, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchportal.vub.be [researchportal.vub.be]

- 12. The N-terminal cysteine is a dual sensor of oxygen and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

N-Isobutyryl-D-cysteine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

N-Isobutyryl-D-cysteine is a biochemical reagent utilized in various research applications.[1][2] This guide provides a comprehensive overview of its safety and handling precautions, compiled from available safety data sheets and related toxicological studies, to ensure its proper use in a laboratory setting.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for classification as a hazardous substance.[3] Consequently, labeling is not required.[3]

Key Safety Classifications:

-

Acute Toxicity: Shall not be classified as acutely toxic.[3]

-

Skin Corrosion/Irritation: Shall not be classified as corrosive/irritant to skin.[3]

-

Eye Damage/Irritation: Shall not be classified as seriously damaging to the eye or eye irritant.[3]

-

Sensitization: Shall not be classified as a respiratory or skin sensitizer.[3]

-

Germ Cell Mutagenicity: Shall not be classified as germ cell mutagenic.[3]

-

Carcinogenicity: Shall not be classified as carcinogenic.[3]

-

Reproductive Toxicity: Shall not be classified as a reproductive toxicant.[3]

-

Specific Target Organ Toxicity (Single and Repeated Exposure): Shall not be classified as a specific target organ toxicant.[3]

-

Aspiration Hazard: Shall not be classified as presenting an aspiration hazard.[3]

-

PBT and vPvB Assessment: The substance is not considered to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB).[3]

-

Endocrine Disrupting Properties: Does not contain an endocrine disruptor at a concentration of ≥ 0.1%.[3]

Toxicological Data

| Compound | Species | Dosing Route | Duration | NOAEL | Key Findings at Higher Doses |

| D-cysteine (B559563) | Rat (male) | Gavage | 28 days | 500 mg/kg/day | Anemia, renal injuries, sperm granuloma, focal erosion in stomach mucosa, salivation. One death occurred at 2,000 mg/kg/day due to renal failure.[4][5] |

Experimental Protocols

Repeated-Dose Toxicity Study of D-cysteine in Rats[4][5]

A 4-week repeated-dose toxicity study was conducted to evaluate the potential toxicity of D-cysteine.

-

Test Animals: Three groups of 6 male rats each.

-

Administration: D-cysteine was administered once daily by gavage.

-

Dosage Levels: 500, 1,000, or 2,000 mg/kg/day.

-

Duration: 28 consecutive days.

-

Control Group: Administered a 0.5% methylcellulose (B11928114) vehicle solution.

-

Observations: Toxicological observations were recorded throughout the study.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

References

- 1. 124529-07-3|this compound|BLD Pharm [bldpharm.com]

- 2. Chronic N-acetyl cysteine treatment does not improve respiratory system performance in the mdx mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetyl cysteine does not prevent liver toxicity from chronic low-dose plus subacute high-dose paracetamol exposure in young or old mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of N-Isobutyryl-D-cysteine in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Isobutyryl-D-cysteine. Due to the limited availability of specific quantitative data in the public domain for this particular derivative, this document leverages data from closely related analogues, such as L-cysteine and N-acetylcysteine (NAC), to provide a robust framework for its handling and analysis. Detailed experimental protocols are provided to enable researchers to determine these properties empirically.

Core Concepts: Solubility and Stability

Stability is essential for ensuring the safety and efficacy of a pharmaceutical compound. The primary routes of degradation for cysteine derivatives often involve the oxidation of the thiol group to form disulfides (dimers) and other oxidized species. The stability of this compound is expected to be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Solubility Profile

While quantitative data is sparse, the structural characteristics of this compound suggest the following solubility profile. The presence of the carboxylic acid and amide groups allows for hydrogen bonding with protic solvents.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The carboxylic acid and amide groups can form strong hydrogen bonds. Studies on N-isobutyryl-cysteine enantiomers have noted their high solubility in water[1]. |

| Polar Aprotic | DMSO, Acetonitrile (B52724) | Moderate to High | Capable of hydrogen bonding and dipole-dipole interactions. |

| Non-polar | Hexane, Toluene | Low | The hydrophobic isobutyryl group is not sufficient to overcome the polarity of the rest of the molecule. |

Stability Profile and Degradation Pathways

The stability of this compound is predicted to be comparable to that of other N-acylated cysteine derivatives like N-acetylcysteine (NAC). The primary degradation pathway is the oxidation of the sulfhydryl group.

Table 2: Factors Influencing the Stability of this compound

| Factor | Effect on Stability | Key Considerations |

| pH | pH-dependent. More stable in acidic solutions. | In neutral or slightly alkaline aqueous solutions, the thiol group is more susceptible to oxidation[2]. |

| Oxygen | Promotes oxidative degradation. | Solutions should be handled under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |

| Temperature | Increased temperature accelerates degradation. | Store solutions at controlled room temperature or refrigerated, as indicated by stability studies. |

| Light | Can induce photo-degradation. | Protect solutions from light. |

| Metal Ions | Catalyze oxidation. | Use of chelating agents like EDTA can improve stability. |

The primary degradation product is expected to be the corresponding disulfide dimer, N,N'-diisobutyryl-D-cystine.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold-standard technique.

Materials:

-

This compound

-

Purified water (or other solvent of interest)

-

Thermostatically controlled shaker

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter. Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Stability-Indicating HPLC Method

This protocol describes a general approach for developing a stability-indicating HPLC method to monitor the degradation of this compound.

Materials:

-

This compound

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

C18 reverse-phase HPLC column

-

Mobile phase components (e.g., acetonitrile, water, acid modifier like formic acid or TFA)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

Temperature-controlled oven and photostability chamber

Procedure:

-

Method Development:

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with acetonitrile and water (with an acid modifier like 0.1% formic acid to ensure good peak shape for the carboxylic acid) is recommended.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210-220 nm) or MS detection for higher specificity.

-

-

Forced Degradation Studies:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions to various stress conditions:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 80 °C

-

Photolytic: Expose to light according to ICH Q1B guidelines.

-

-

Analyze the stressed samples at different time points.

-

-

Method Validation:

-

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation products.

-

Signaling Pathways

Currently, there is a lack of information in the public scientific literature detailing the specific involvement of this compound in biological signaling pathways. Its primary documented applications are as a chiral derivatizing agent for the separation of amino acid enantiomers and in the formation of self-assembled monolayers on gold surfaces for nanotechnology applications[3]. Research into its potential biological activities and interactions with signaling cascades is an area for future investigation.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers, scientists, and drug development professionals. While direct quantitative data is limited, the provided information on analogous compounds and detailed experimental protocols offers a clear path for determining these critical parameters. The inherent reactivity of the thiol group suggests that careful consideration of storage and handling conditions is paramount to ensure the integrity of the compound. The development of a robust, stability-indicating analytical method is essential for any formulation or research activities involving this compound.

References

- 1. Chiral N-isobutyryl-cysteine protected gold nanoparticles: preparation, size selection, and optical activity in the UV-vis and infrared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ion strength and pH sensitive phase transition of N-isobutyryl-L-(D)-cysteine monolayers on Au(111) surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to High-Purity N-Isobutyryl-D-cysteine for Researchers

This technical guide provides a comprehensive overview of high-purity N-Isobutyryl-D-cysteine, tailored for researchers, scientists, and professionals in drug development. The guide covers commercial suppliers, key quantitative data, detailed experimental protocols for its primary applications, and relevant biochemical pathways.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes the key specifications from prominent vendors.

| Supplier | Product Name/Grade | CAS Number | Purity | Optical Purity (Enantiomeric Ratio) | Storage Temperature |

| Sigma-Aldrich (Merck) | This compound for chiral derivatization, LiChropur™, ≥97.0% | 124529-07-3 | ≥97.0% | ≥99.5:0.5 (HPLC) | 2-8°C |

| MedChemExpress | This compound | 124529-07-3 | Data not specified on product page, Certificate of Analysis available upon request.[1][2] | Data not specified on product page, Certificate of Analysis available upon request.[1][2] | Recommended in Certificate of Analysis[1][2] |

| TargetMol | This compound | 124529-07-3 | Research Grade | Data not specified on product page. | Data not specified on product page. |

| BLD Pharm | This compound | 124529-07-3 | Data not specified on product page, various analytical data (NMR, HPLC, LC-MS) available.[3] | Data not specified on product page.[3] | Data not specified on product page. |

Experimental Protocols

The primary application of this compound in research is as a chiral derivatizing agent for the separation and quantification of amino acid enantiomers using High-Performance Liquid Chromatography (HPLC). It is used in conjunction with o-phthalaldehyde (B127526) (OPA) to form fluorescent diastereomeric derivatives that can be resolved on a standard C18 column.

Chiral Derivatization of Amino Acids for HPLC Analysis

This protocol outlines the pre-column derivatization of amino acids with OPA and N-Isobutyryl-L-cysteine (the L-enantiomer is more commonly cited in detailed protocols, but the principle is identical for the D-enantiomer) for subsequent HPLC analysis with fluorescence detection.

Materials:

-

This compound (or L-cysteine)

-

o-phthalaldehyde (OPA)

-

Boric acid

-

Sodium hydroxide (B78521)

-

Ethanol

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Amino acid standards and samples

-

HPLC system with a fluorescence detector and a C18 column

Reagent Preparation:

-

Borate (B1201080) Buffer (0.1 M, pH 9.1): Dissolve 0.62 g of boric acid and 0.20 g of sodium hydroxide in 100 mL of ultrapure water. Adjust pH if necessary.

-

OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 0.3 mL of ethanol. Add 0.7 mL of 0.1 M borate buffer and 4 mL of ultrapure water.

-

NIBC Solution (this compound): Dissolve 10 mg of this compound in 10 mL of 0.1 M borate buffer.

-

Derivatization Reagent (OPA/NIBC Solution): Mix equal volumes of the OPA reagent and the NIBC solution. This mixture should be prepared fresh daily.

Derivatization Procedure (Automated Pre-column):

This procedure is often performed using an autosampler with a pre-column derivatization program.

-

Aspirate 2 µL of the OPA/NIBC solution into the autosampler needle.

-

Aspirate 1 µL of the amino acid standard or sample.

-

Mix the reagents within the needle.

-

Allow a reaction time of 1.5 minutes.

-

Inject the derivatized sample onto the HPLC column.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm I.D., 2.0 µm particle size)

-

Mobile Phase A: 10 mmol/L Sodium phosphate (B84403) buffer (pH 6.9)

-

Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 15:85 v/v)

-

Gradient Elution: A time program suitable for separating the amino acid derivatives of interest.

-

Flow Rate: 0.22 mL/min

-

Column Temperature: 20°C

-

Injection Volume: 1 µL

-

Fluorescence Detector: Excitation wavelength (Ex): 338 nm, Emission wavelength (Em): 455 nm.

Synthesis of Chiral Gold Nanoparticles

This compound can be used as a capping agent to synthesize chiral gold nanoparticles.

Materials:

-

Tetrachloroauric acid (HAuCl₄)

-

This compound

-

Methanol

-

Acetic acid

-

Sodium borohydride (B1222165) (NaBH₄)

Procedure:

-

Dissolve 400 mg of tetrachloroauric acid and 777 mg of this compound in 200 mL of a methanol/acetic acid solution (6:1 v/v). The solution will turn red and then form a cloudy white suspension, indicating the formation of a Au(I)-N-isobutyryl-cysteine polymer.[4][5]

-

After 30 minutes, reduce the polymer by slowly adding a freshly prepared aqueous NaBH₄ solution (70 mL, 2.13 mol L⁻¹) under vigorous stirring.[5]

-

Allow the mixture to react for 90 minutes.

-

Filter the resulting dark solution through a 0.2 µm PTFE membrane to remove insoluble material.

-

Evaporate the solvent under vacuum at a temperature below 40°C to near dryness to obtain the gold nanoparticles.[5]

Signaling and Metabolic Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways. Its primary role is established as a synthetic chiral derivatizing agent for analytical purposes.

However, the parent molecule, D-cysteine, is known to be a substrate for the enzyme D-amino acid oxidase (DAO), which is predominantly found in the peroxisomes of the cerebellum, liver, and kidneys. This enzymatic reaction is part of a pathway for the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles.

D-cysteine Metabolism and H₂S Production

The metabolism of D-cysteine to produce H₂S involves a two-step process that bridges two cellular organelles: the peroxisome and the mitochondrion.

Pathway Description:

-

In the Peroxisome: D-cysteine is oxidized by D-amino acid oxidase (DAO) to produce 3-mercaptopyruvate (3-MP) and hydrogen peroxide (H₂O₂).

-

Transport: 3-MP is then transported from the peroxisome to the mitochondrion.

-

In the Mitochondrion: 3-Mercaptopyruvate sulfurtransferase (3MST) catalyzes the conversion of 3-MP to pyruvate (B1213749) and a persulfide intermediate, which then releases hydrogen sulfide (H₂S).

H₂S produced through this pathway has been shown to have various physiological effects, including neuroprotection and regulation of vascular tone. While this pathway describes the fate of the parent D-cysteine molecule, it is important to note that the metabolic fate of this compound within a biological system has not been extensively studied.

Experimental and Logical Workflows

Chiral Amino Acid Analysis Workflow

The logical workflow for the analysis of amino acid enantiomers using this compound is a sequential process from sample preparation to data analysis.

This workflow highlights the critical step of derivatization, which enables the separation of the otherwise identical-behaving enantiomers on a standard, achiral HPLC column. The high sensitivity of fluorescence detection allows for the quantification of even trace amounts of one enantiomer in the presence of a large excess of the other.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 124529-07-3|this compound|BLD Pharm [bldpharm.com]

- 4. Chiral N-isobutyryl-cysteine protected gold nanoparticles: preparation, size selection, and optical activity in the UV-vis and infrared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.uwec.edu [chem.uwec.edu]

N-Isobutyryl-D-cysteine: A Comprehensive Technical Guide for Chiral Amino Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-Isobutyryl-D-cysteine, a pivotal reagent in the field of chiral separations. With a primary focus on its application as a chiral derivatizing agent, this document details its chemical properties, experimental protocols for the enantiomeric separation of amino acids, and the underlying chemical principles. This guide is intended to serve as a comprehensive resource for researchers and professionals in analytical chemistry, biochemistry, and pharmaceutical development, facilitating the accurate quantification of amino acid enantiomers in various matrices.

Chemical and Physical Properties

This compound is a chiral thiol reagent specifically designed for the derivatization of primary amines, most notably amino acids, to facilitate their enantiomeric separation via chromatographic techniques. The introduction of the chiral isobutyryl group to the D-cysteine backbone creates a chiral environment that, upon reaction with an analyte, results in the formation of diastereomers with distinct physicochemical properties, allowing for their separation.

| Property | Value | Reference |

| CAS Number | 124529-07-3 | |

| Molecular Weight | 191.25 g/mol | [1] |

| Molecular Formula | C₇H₁₃NO₃S | [1] |

| Synonyms | N-(2-Methylpropionyl)-D-cysteine | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C |

Principle of Chiral Derivatization

The enantiomeric analysis of amino acids often requires a derivatization step to enable separation on achiral stationary phases. This compound is a key component of a widely used pre-column derivatization method in conjunction with o-phthaldialdehyde (OPA). The reaction mechanism involves the rapid formation of a fluorescent isoindole derivative. The primary amine of the amino acid analyte reacts with OPA and the thiol group of this compound. The chirality of this compound is transferred to the derivative, forming diastereomers that can be resolved using standard reversed-phase high-performance liquid chromatography (HPLC).

Caption: Chemical derivatization of an amino acid with OPA and this compound.

Experimental Protocol: Chiral Amino Acid Analysis by HPLC

The following provides a detailed methodology for the determination of D- and L-amino acids using automated pre-column derivatization with OPA and this compound, followed by HPLC with fluorescence or UV detection.

Reagent Preparation

-

Borate (B1201080) Buffer (0.1 M, pH 9.5-10.5): Dissolve boric acid in ultrapure water, and adjust the pH with a concentrated sodium hydroxide (B78521) solution.

-

o-Phthaldialdehyde (OPA) Solution: Dissolve OPA in a small amount of a compatible organic solvent (e.g., methanol (B129727) or ethanol) and then dilute with the borate buffer.

-

This compound (NIDC) Solution: Dissolve this compound in the borate buffer.

-

Derivatization Reagent: Mix the OPA and NIDC solutions. This reagent should be prepared fresh daily and protected from light.

Automated Pre-column Derivatization and HPLC Analysis

An automated pre-column derivatization is recommended to ensure reproducibility due to the potential instability of the derivatives.[2] The process generally involves the autosampler mixing the sample (containing amino acids) with the derivatization reagent in specific ratios prior to injection.

| Parameter | Example Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 40 mM Sodium Phosphate, pH 6.5 |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient Elution | A time-dependent gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the derivatized amino acids. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 1 - 20 µL |

| Detection | Fluorescence (Excitation: ~340 nm, Emission: ~450 nm) or UV (~338 nm) |

Note: The optimal derivatization conditions, such as reaction time and the molar ratio of reagents to the analyte, should be empirically determined. A molar excess of the derivatizing reagents is typically used.[3]

Caption: Experimental workflow for chiral amino acid analysis using HPLC.

Applications

The derivatization of amino acids with OPA and this compound has been successfully applied to a wide range of sample types in various fields of research and industry.

-

Pharmaceutical Analysis: Determination of the enantiomeric purity of amino acid-based drugs and detection of trace amounts of the undesired enantiomer.[1]

-

Food Science: Analysis of D-amino acids in fermented foods and beverages, which can be indicators of bacterial activity or processing conditions.

-

Geochemistry: Dating of fossils and sediments by analyzing the extent of racemization of amino acids.

-

Clinical Chemistry: Investigation of the role of D-amino acids in physiological and pathological processes.

-

Biotechnology: Monitoring of amino acid consumption and D-amino acid production in cell cultures and fermentation broths.[3]

Conclusion

This compound, in combination with o-phthaldialdehyde, provides a robust and sensitive method for the chiral separation of amino acids. The formation of fluorescent diastereomeric derivatives allows for their effective resolution by standard reversed-phase HPLC and highly sensitive detection. The detailed experimental protocols and established applications outlined in this guide underscore the significance of this compound as an indispensable tool for researchers and scientists in diverse scientific disciplines requiring accurate enantiomeric analysis of amino acids.

References

- 1. Liquid chromatographic determination of D- and L-amino acids by derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Applications with reference to the analysis of peptidic antibiotics, toxins, drugs and pharmaceutically used amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

N-Isobutyryl-D-cysteine: A Technical Guide to its Applications in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutyryl-D-cysteine is a derivative of the non-proteinogenic amino acid D-cysteine (B559563). While primarily utilized as a chiral derivatizing agent in analytical chemistry for the separation of amino acid enantiomers[1][2][3][4], its structural relationship to D-cysteine suggests its potential as a valuable tool in biochemical and pharmaceutical research. This technical guide explores the key applications of this compound, focusing on its role as a precursor to D-cysteine and the subsequent generation of hydrogen sulfide (B99878) (H₂S), a critical signaling molecule with diverse physiological functions. Understanding the biochemical pathways influenced by D-cysteine is paramount to appreciating the potential research applications of its N-isobutyryl derivative.

D-cysteine, unlike its L-isomer, is not incorporated into proteins but serves as a key substrate for the endogenous production of H₂S in specific tissues[5][6][7][8]. This pathway offers a targeted approach to studying the effects of H₂S, a gasotransmitter involved in neuromodulation, vascular function, and cytoprotection[5][6][7][8][9]. This compound, by potentially acting as a more stable pro-drug, could offer advantages in experimental settings for controlled delivery of D-cysteine.

Core Applications in Biochemistry

The primary biochemical application of this compound is as a precursor for D-cysteine, which in turn acts as a substrate for the generation of hydrogen sulfide (H₂S). This positions this compound as a tool to investigate the multifaceted roles of the D-cysteine/H₂S pathway in various physiological and pathological processes.

Hydrogen Sulfide (H₂S) Donor in a Tissue-Specific Manner

D-cysteine is a key substrate for a specific H₂S-producing pathway. In mammals, D-amino acid oxidase (DAO), an enzyme predominantly found in the cerebellum, liver, and kidneys, converts D-cysteine to 3-mercaptopyruvate (B1229277) (3MP)[5][6][7][10]. Subsequently, 3-mercaptopyruvate sulfurtransferase (3MST) utilizes 3MP to generate H₂S[5][6][7][10]. This tissue-specific expression of DAO allows for targeted H₂S production in these organs when supplied with D-cysteine[10]. This compound can be employed in research to study the localized effects of H₂S in these tissues.

Neuroprotection and Neuromodulation

H₂S produced from D-cysteine has demonstrated significant neuroprotective effects. It can protect neurons from oxidative stress and attenuate ischemia-reperfusion injury[5][6][8]. Studies have shown that D-cysteine is more effective than L-cysteine in protecting cerebellar neurons[5][6][8]. Furthermore, D-cysteine has been investigated for its therapeutic potential in neurodegenerative diseases like spinocerebellar ataxia (SCA)[11]. It has been shown to ameliorate impaired dendritic development in in vitro SCA models[11]. The use of this compound in experimental models could provide a means to explore these neuroprotective mechanisms further.

Cytoprotection and Antioxidant Effects

The D-cysteine/H₂S pathway plays a crucial role in cellular defense against oxidative stress. H₂S can enhance the synthesis of glutathione, a major intracellular antioxidant, and directly scavenge reactive oxygen species (ROS)[5][7]. D-cysteine administration has been shown to protect cells from oxidative damage[12]. This compound can be used to investigate the signaling cascades activated by D-cysteine-derived H₂S in response to oxidative stress, such as the Nrf2 pathway[10].

Cardiovascular and Renal Protection

H₂S is a known regulator of vascular tone and can protect cardiovascular tissues from ischemia-reperfusion injury[5][7]. D-cysteine administration has been shown to be more effective than L-cysteine in attenuating renal ischemia-reperfusion injury[5]. This highlights the potential of using this compound to study the therapeutic effects of targeted H₂S delivery in cardiovascular and renal disease models.

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating the effects of D-cysteine, the active metabolite of this compound.

| Parameter | Finding | Model System | Reference |

| Neuroprotection | 0.2 mM D-cysteine significantly ameliorated impaired dendritic development. | Primary cultured Purkinje cells (in vitro SCA model) | [11] |

| Neuroprotection | Long-term treatment with 100 mg/kg/day D-cysteine significantly inhibited motor dysfunction progression. | SCA1 model mice (in vivo) | [11] |

| Chaperone-Mediated Autophagy (CMA) Activation | 0.5 or 1 mM D-cysteine activated CMA. | Primary cerebellar cultures | [10] |

| CMA Activation | 10 µM Na₂S (H₂S donor) activated CMA. | Primary cerebellar cultures and AD293 cells | [10] |

| Nrf2 Activation | Long-term treatment with 100 µg/kg D-cysteine increased Nrf2 amounts. | Mouse cerebellum (in vivo) | [10] |

Experimental Protocols

Protocol 1: In Vitro Model of Neuroprotection using D-cysteine

This protocol is adapted from studies on spinocerebellar ataxia models[11].

Objective: To assess the neuroprotective effect of D-cysteine on primary cultured Purkinje cells expressing mutant proteins.

Materials:

-

Primary cerebellar cell culture from neonatal mice or rats.

-

Adeno-associated viral serotype 9 (AAV9) vectors expressing SCA-causing mutant proteins.

-

D-cysteine solution (e.g., 0.2 mM in culture medium).

-

Cell culture medium and supplements.

-

Immunostaining reagents for dendritic markers (e.g., anti-calbindin).

-

Fluorescence microscope.

Methodology:

-

Culture primary cerebellar cells on appropriate substrates.

-

Transduce the cells with AAV9 vectors to express the mutant proteins.

-

After a suitable incubation period for protein expression, treat the cells with D-cysteine (e.g., 0.2 mM) for a specified duration (e.g., several days).

-

Fix the cells and perform immunostaining for dendritic markers.

-

Acquire images using a fluorescence microscope.

-

Quantify dendritic morphology (e.g., total dendritic length, number of branches) to assess the effect of D-cysteine treatment.

Protocol 2: Assessment of Chaperone-Mediated Autophagy (CMA) Activity

This protocol is based on a study investigating D-cysteine's effect on CMA[10].

Objective: To measure the effect of D-cysteine on CMA activity in cultured cells.

Materials:

-

Cell line expressing a CMA activity reporter (e.g., GAPDH-HaloTag).

-

D-cysteine solutions (e.g., 0.5 mM, 1 mM).

-

Na₂S solution (positive control for H₂S donation, e.g., 10 µM).

-

Fluorescent HaloTag ligand (e.g., TMR-HT ligand).

-

Confocal microscope.

Methodology:

-

Culture the reporter cell line on glass-bottom dishes.

-

Label the reporter protein by incubating the cells with the fluorescent HaloTag ligand (e.g., 50 nM TMR-HT ligand for 10 minutes).

-

Wash the cells and replace the medium with fresh medium containing D-cysteine, Na₂S, or a vehicle control.

-

Incubate the cells for 24 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Observe the cells using a confocal microscope.

-

Quantify the formation of fluorescent puncta, which indicates the translocation of the reporter protein to lysosomes via CMA.

Signaling Pathways and Visualizations

D-cysteine to H₂S Production Pathway

The enzymatic conversion of D-cysteine to H₂S is a key pathway for its biological activity.

Caption: Enzymatic pathway for hydrogen sulfide (H₂S) production from D-cysteine.

D-cysteine-Mediated Activation of Chaperone-Mediated Autophagy (CMA)

D-cysteine-derived H₂S can activate the Nrf2 pathway, which in turn upregulates CMA.

Caption: Proposed signaling pathway for D-cysteine-induced activation of CMA.

Conclusion

This compound holds significant promise as a research tool for investigating the biochemical roles of D-cysteine and its primary metabolite, hydrogen sulfide. Its potential as a stable precursor allows for the controlled study of the D-cysteine/H₂S pathway in a variety of contexts, including neuroprotection, cytoprotection against oxidative stress, and the modulation of cellular processes like autophagy. The detailed protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting this unique biochemical axis. Future research should focus on the pharmacokinetic and pharmacodynamic properties of this compound to validate its utility as a pro-drug for D-cysteine in in vivo models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-异丁酰基-L-巯基丙氨酸 derivatization grade (chiral), LiChropur™, ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. frontiersin.org [frontiersin.org]

- 8. Production of hydrogen sulfide from d-cysteine and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cysteine Activated Hydrogen Sulfide (H2S) Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Therapeutic potential of d-cysteine against in vitro and in vivo models of spinocerebellar ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for Amino Acid Analysis using N-Isobutyryl-D-cysteine and HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chiral separation and accurate quantification of amino acids are critical in various fields, including drug discovery, neuroscience, and food science. The presence of D-amino acids, once thought to be rare in higher organisms, is now recognized for its physiological and pathological significance. This document provides a detailed protocol for the analysis of amino acid enantiomers using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. The method utilizes o-phthaldialdehyde (OPA) and the chiral thiol N-Isobutyryl-D-cysteine to form fluorescent diastereomeric derivatives, allowing for sensitive and selective quantification by fluorescence or UV detection.[1][2][3] This approach is particularly valuable for determining the enantiomeric purity of amino acids and for quantifying trace amounts of D-amino acids in complex biological matrices.

Principle of the Method

This method is based on the pre-column derivatization of primary amino acids with o-phthaldialdehyde (OPA) and a chiral thiol, this compound. In an alkaline environment, OPA reacts with the primary amino group of an amino acid and the thiol group of this compound to form a highly fluorescent and UV-active isoindole derivative. Since this compound is a chiral molecule, the reaction with L- and D-amino acids results in the formation of two diastereomers. These diastereomers possess distinct physicochemical properties and can be separated by reversed-phase HPLC. The separated diastereomers are then detected by a fluorescence or UV detector, allowing for their individual quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance of the HPLC method for amino acid analysis using OPA and a chiral thiol derivatization.

Table 1: Method Performance Characteristics

| Parameter | Value | Detection Method | Reference |

| Limit of Quantitation (LOQ) | 0.04% for enantiomeric impurity | UV Spectrophotometry | [1] |

| Limit of Detection (LOD) | ~0.9 pmol | UV Detection | [4] |

| Limit of Quantitation (LOQ) | ~3.8 pmol | UV Detection | [4] |

| Linearity (r²) | > 0.999 | Not Specified | |

| Reproducibility (RSD) | < 5.29% | Fluorescence Detection | [5] |

Table 2: Chromatographic Conditions and Retention Time Observations

| Parameter | Description |

| HPLC System | Agilent 1200 Series or equivalent with a binary pump, autosampler, column thermostat, and fluorescence or diode array detector. |

| Column | Reversed-phase C18 column (e.g., 4.6 x 200 mm, 5 µm particle size). |

| Mobile Phase A | 50 mM Sodium Acetate Buffer (pH 5.0). |

| Mobile Phase B | Acetonitrile. |

| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B is employed to achieve separation of all amino acid diastereomers. A typical gradient might start at 10% B and increase to 60% B over 40 minutes. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Detection | Fluorescence: Excitation at 340 nm, Emission at 450 nm. UV: 338 nm. |

| Elution Order | The elution order of the diastereomers will depend on the specific amino acid and the enantiomer of the chiral thiol used. When using N-Isobutyryl-L-cysteine, the L-amino acid derivatives generally elute before the D-amino acid derivatives for most amino acids. The use of this compound will reverse this elution order. A standard containing a mix of D- and L-amino acids should be run to confirm the elution order for each amino acid of interest. A published chromatogram for the separation of 37 D/L-amino acids using OPA/N-isobutyryl-L-cysteine showed successful separation within a single analytical run. |

Experimental Protocols

This section provides a detailed methodology for the analysis of amino acid enantiomers using OPA and this compound derivatization followed by HPLC.

Reagent Preparation

-

Borate (B1201080) Buffer (0.1 M, pH 10.4): Dissolve 6.18 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.4 with a concentrated sodium hydroxide (B78521) solution.

-

o-Phthaldialdehyde (OPA) Solution (10 mg/mL): Dissolve 100 mg of OPA in 10 mL of methanol. This solution should be prepared fresh daily and protected from light.

-

This compound Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol. This solution should be prepared fresh daily.

-

Derivatization Reagent: Immediately before use, mix the OPA solution, this compound solution, and borate buffer in a ratio of 1:1:2 (v/v/v).

Sample Preparation

-

Standard Solutions: Prepare stock solutions of individual D- and L-amino acids (1 mM) in 0.1 M HCl. A working standard mixture can be prepared by diluting the stock solutions to the desired concentration (e.g., 50 µM) with 0.1 M HCl.

-

Biological Samples: Deproteinize biological samples (e.g., plasma, serum, tissue homogenates) by adding an equal volume of 10% (w/v) trichloroacetic acid. Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant can be directly used for derivatization or further diluted if necessary.

Automated Pre-Column Derivatization and HPLC Analysis

The following protocol is designed for an HPLC system with an autosampler capable of programmed injections and mixing.

-

Transfer an appropriate volume of the prepared sample or standard solution to an autosampler vial.

-

Program the autosampler to perform the following sequence for each injection: a. Aspirate 10 µL of the derivatization reagent. b. Aspirate 10 µL of the sample or standard solution. c. Mix the derivatization reagent and sample in the needle or a mixing loop for 1-2 minutes at room temperature. d. Inject the entire reaction mixture onto the HPLC column.

-

Start the HPLC gradient program and data acquisition.

Visualizations

Derivatization Reaction Scheme

Caption: Reaction of an amino acid with OPA and this compound.

Experimental Workflow

Caption: Workflow from sample preparation to data analysis.

Logical Relationship of Components

Caption: Relationship between reagents, analytes, and the analytical process.

References

- 1. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e-tarjome.com [e-tarjome.com]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatographic determination of D- and L-amino acids by derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Applications with reference to the analysis of peptidic antibiotics, toxins, drugs and pharmaceutically used amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o -Phthalaldehyde and N - tert -Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Application Note and Protocol: Chiral Separation of Primary Amines using N-Isobutyryl-D-cysteine and OPA Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of enantiomers is critical in drug development, clinical diagnostics, and metabolomics. The differential activity of stereoisomers necessitates robust analytical methods for their separation and quantification. Pre-column derivatization with o-Phthalaldehyde (OPA) in the presence of a chiral thiol is a widely used, sensitive, and selective method for the analysis of primary amines, particularly amino acids, by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

This application note provides a detailed protocol for the derivatization of primary amines using OPA and the chiral thiol, N-Isobutyryl-D-cysteine (IBDC). The reaction of OPA with a primary amine in the presence of IBDC yields highly fluorescent diastereomeric isoindole derivatives. These diastereomers can be baseline separated on a standard RP-HPLC column, allowing for accurate quantification of the original enantiomers. The use of N-Isobutyryl-L-cysteine (IBLC) as a complementary reagent allows for the reversal of elution order, providing a powerful tool for peak confirmation.[1]

Chemical Reaction

The derivatization reaction proceeds in two steps. First, the primary amine reacts with one of the aldehyde groups of OPA to form a Schiff base. Subsequently, the thiol group of this compound attacks the other aldehyde group, leading to the formation of a stable, fluorescent isoindole derivative.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific applications.

3.1. Materials and Reagents

-

o-Phthalaldehyde (OPA), derivatization grade

-

This compound (IBDC)[1]

-

Boric acid

-

Sodium hydroxide (B78521) or Potassium hydroxide

-

Methanol or Ethanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, ultrapure (18.2 MΩ·cm)

-

Phosphate or Acetate buffer for mobile phase

-

Sample containing the primary amine analyte(s)

-

Standard solutions of the analyte(s) of interest

3.2. Preparation of Reagents

3.2.1. Borate (B1201080) Buffer (0.1 M, pH 9.1)

-

Dissolve 6.18 g of boric acid in 1 L of ultrapure water.

-

Adjust the pH to 9.1 with a concentrated sodium hydroxide or potassium hydroxide solution.

-

Filter the buffer through a 0.45 µm membrane filter.

3.2.2. OPA Solution

-

Dissolve 10 mg of OPA in 0.3 mL of ethanol.[2]

-

Add 0.7 mL of 0.1 M borate buffer (pH 9.1) and 4 mL of ultrapure water.[2]

-

This solution should be prepared fresh daily and protected from light.

3.2.3. IBDC Solution

-

Dissolve 10 mg of this compound in 10 mL of 0.1 M borate buffer (pH 9.1).[2]

-

This solution should be prepared fresh daily.

3.2.4. OPA/IBDC Derivatization Reagent

-

Mix equal volumes of the OPA solution and the IBDC solution.[2]

-

The final reagent should be used within a few hours of preparation. For optimal reproducibility, especially with a large number of samples, automated in-needle mixing just prior to injection is recommended to mitigate the instability of the derivatives.[3]

3.3. Derivatization Procedure

-

Prepare the sample by dissolving it in an appropriate solvent (e.g., ultrapure water or a buffer compatible with the derivatization reaction).

-

In a microvial, mix the sample solution with the OPA/IBDC derivatization reagent. A typical ratio is 2 parts of the derivatization reagent to 1 part of the sample solution.[2]

-

Allow the reaction to proceed for a defined period, typically 1 to 2 minutes at room temperature.[4] The optimal reaction time should be determined empirically for the specific analyte.

-

Inject the derivatized sample into the HPLC system.

HPLC Analysis

The following are example HPLC conditions and should be optimized for the specific application.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.0 µm) or Pentafluorophenyl column.[2][3] |

| Mobile Phase A | 10 mM Sodium Phosphate buffer (pH 6.9) or 50 mM Sodium Acetate buffer (pH 5.0).[2][3] |